Methyl 3-methyl-5-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-methyl-5-phenylthiophene-2-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Methyl 3-methyl-5-phenylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 3-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine.
Scientific Research Applications
Methyl 3-methyl-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 3-methyl-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Known for its use in microwave-assisted synthesis.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Utilized in various industrial applications.
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H12O2S |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 3-methyl-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O2S/c1-9-8-11(10-6-4-3-5-7-10)16-12(9)13(14)15-2/h3-8H,1-2H3 |
InChI Key |
IJFPWDLPYQGDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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